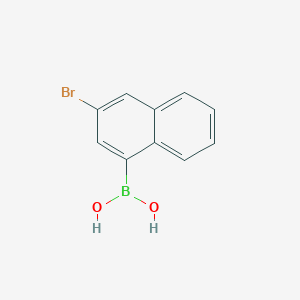
N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound combines the structural elements of proline, adamantane, and an amino alcohol, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol typically involves multiple steps, starting with the preparation of the proline derivative. One common method involves the acetylation of L-proline to form N-acetyl-L-proline, followed by methylation to obtain N-(Methyl Acetyl-L-prolinate). This intermediate is then reacted with 1-amino-3-adamantanol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in a range of biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium N-dodecanoyl-L-prolinate
- Methyl acetyl-L-prolinate
- Ethyl 1-acetyl-L-prolinate
Uniqueness
N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol stands out due to its combination of proline, adamantane, and amino alcohol moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C18H28N2O4 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
methyl (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H28N2O4/c1-24-16(22)14-3-2-4-20(14)15(21)10-19-17-6-12-5-13(7-17)9-18(23,8-12)11-17/h12-14,19,23H,2-11H2,1H3/t12?,13?,14-,17?,18?/m0/s1 |
Clave InChI |
ZWFIQWGKGUOCHX-JPVBRBBMSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O |
SMILES canónico |
COC(=O)C1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13408381.png)

![6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13408390.png)





![3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13408423.png)

![5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B13408440.png)


